2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid
Description
2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid is a pyridinecarboxylic acid derivative characterized by a nicotinic acid backbone substituted at the 2-position with a (4-fluoro-2-methylphenyl)amino group. Its molecular formula is C₁₃H₁₁FN₂O₂, with a molecular weight of 246.24 g/mol . The compound’s structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-fluoro-2-methylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-7-9(14)4-5-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOMHHJLPQOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid typically involves the reaction of 4-fluoro-2-methylaniline with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group at position 3 of the pyridine ring undergoes typical acid-catalyzed reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ to form methyl or ethyl esters. For example, methyl pyridine-3-carboxylate synthesis involves refluxing nicotinic acid with methanol and H₂SO₄ .
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Amidation : Forms carboxamides when treated with amines. For instance, N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide is synthesized via coupling 5-fluoro-2-methylaniline with pyridine-3-carboxylic acid.
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | |
| Amidation | Amine, coupling agent | Carboxamide |
Decarboxylation
The carboxylic acid group can undergo decarboxylation under thermal or radical-initiated conditions. For example:
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Thermal Decarboxylation : Heating with P₂O₅ or H₂SO₄ in toluene at 110–120°C removes CO₂, yielding substituted pyridinyl derivatives . This mirrors the conversion of benzaldoximes to nitriles via dehydration .
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Radical Decarboxylation : In the presence of halogen sources (e.g., CCl₄), acyloxy radicals decompose to alkyl radicals, which abstract halogens to form halogenated products .
Mechanistic Pathway :
(Based on decarboxylative halogenation mechanisms in )
Substitution Reactions
The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (NAS):
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Hydroxylation : Fluorine can be replaced by hydroxyl groups under basic conditions (e.g., NaOH, H₂O).
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Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted anilines .
Example :
(Ullmann condensation method from )
Condensation and Cyclization
The amino and carboxylic acid groups enable condensation reactions:
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Thiazolidinone Formation : Reacts with thioglycolic acid in 1,4-dioxane under Dean-Stark conditions to form 4-thiazolidinones .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces hydrazides or imines .
Synthetic Procedure :
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Step 1 : Condense with benzaldehyde in DMF (reflux, 5–6 h) to form hydrazides.
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Step 2 : Cyclize with thioglycolic acid (12–14 h reflux) to yield thiazolidinones .
Halogenation
The pyridine ring can undergo electrophilic substitution:
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Bromination : Using Br₂ in acetic acid introduces bromine at the para position relative to the amino group.
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Chlorination : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, enabling further nucleophilic reactions .
Key Data :
| Halogenation Type | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, AcOH | 5-Bromo derivative | ~70% |
| Chlorination | SOCl₂ | Acyl chloride | >85% |
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry
2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid is being explored for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. It is hypothesized that its mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.
Pharmacology
The compound's interaction with biological targets has made it a subject of interest in pharmacological studies:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes and obesity.
- Receptor Modulation : The compound has been evaluated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it can be compared with other related derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Nicotinic Acid | Basic structure without substitutions | Limited activity compared to fluorinated derivatives |
| 4-Fluoro-Nicotinic Acid | Fluorinated at the para position | Enhanced receptor binding affinity |
| 2-Methyl-Nicotinic Acid | Methyl substitution at the 2-position | Varying degrees of activity; some show neuroprotective effects |
Case Studies
Several case studies have investigated the biological activity of this compound:
Anticancer Study
A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin and cisplatin.
Neuroprotective Study
Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Findings suggested that it significantly reduced cell death and preserved neuronal function, highlighting its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues in the Pyridinecarboxylic Acid Family
The following table summarizes key structural and molecular differences between 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid and related compounds:
Key Observations :
- Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound provides moderate steric bulk and balanced electronic effects compared to analogues with halogens (e.g., Cl in 2-[(4-Chlorophenyl)amino]nicotinic acid) or trifluoromethyl groups (e.g., niflumic acid) .
- Polarity : The absence of polar groups (e.g., hydroxyl in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) suggests lower solubility in aqueous media compared to hydroxylated derivatives .
- Synthetic Accessibility: Analogues like 2-[(3,5-Difluorophenyl)amino]nicotinic acid may require more complex synthesis due to multiple halogenations, whereas the target compound’s mono-fluoro and methyl substituents simplify regioselective synthesis .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine substituents generally resist oxidative metabolism, which may extend the half-life relative to non-fluorinated compounds like 2-[(3-Fluorophenyl)amino]nicotinic acid .
Biological Activity
2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid (CAS No. 1036531-44-8) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Molecular Weight : 246.24 g/mol
- InChI Key : PMLOMHHJLPQOKO-UHFFFAOYSA-N
The compound features a fluorinated aromatic ring and a nicotinic acid moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes including neurotransmission and muscle contraction.
Target Interactions
- Nicotinic Receptors : The compound is believed to act as a modulator of nAChRs, influencing their activity and potentially offering therapeutic effects in neurological disorders.
- Biochemical Pathways : It may impact several signaling pathways related to cellular communication and neurotransmitter release.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against several strains:
- Bacillus subtilis : MIC = 4.69 - 22.9 µM
- Staphylococcus aureus : MIC = 5.64 - 77.38 µM
- Escherichia coli : MIC = 2.33 - 156.47 µM
Neuropharmacological Effects
The compound has been evaluated for its potential neuropharmacological effects, particularly in modulating nAChRs associated with cognitive functions and neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study explored the binding affinity of related compounds at nAChRs, revealing significant interactions that could translate into therapeutic applications for conditions such as Alzheimer's disease and schizophrenia .
- Synthesis and Evaluation : The synthesis of derivatives related to this compound has been reported, showcasing the exploration of structural modifications to enhance biological activity .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
